molecular formula C15H15BrN2O3S B4408319 N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide

N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide

Katalognummer B4408319
Molekulargewicht: 383.3 g/mol
InChI-Schlüssel: USBGIKMNIVGVCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Wirkmechanismus

Sorafenib works by inhibiting several signaling pathways involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK pathway by binding to the RAF kinase and preventing its activation. It also inhibits the VEGFR/PDGFR pathway by binding to the receptors and preventing their activation. This results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits angiogenesis by reducing the production of VEGF and other angiogenic factors. Sorafenib has been shown to have a favorable safety profile and is generally well-tolerated in patients.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. It is a well-characterized small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is also commercially available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Sorafenib has a relatively low potency compared to other kinase inhibitors, which may limit its effectiveness in certain experiments. It also has a relatively short half-life, which may require frequent dosing in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of Sorafenib. One direction is the development of more potent and selective kinase inhibitors that target the same signaling pathways as Sorafenib. Another direction is the identification of biomarkers that can predict which patients are most likely to respond to Sorafenib treatment. Additionally, there is ongoing research into the use of Sorafenib in combination with other cancer treatments, such as chemotherapy and immunotherapy.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. Sorafenib works by inhibiting several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-2-22(20,21)18-13-8-6-11(7-9-13)15(19)17-14-5-3-4-12(16)10-14/h3-10,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGIKMNIVGVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.